Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (CAS No. 24526-69-0)
In the landscape of modern drug discovery and materials science, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide array of biological targets and exhibit diverse physicochemical properties. The coumarin nucleus, a benzopyran-2-one system, is a quintessential example of such a scaffold. Fused with a reactive carbonitrile moiety, the derivative 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (also known as 3-Cyano-4-methylcoumarin) represents a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1][2]
This guide provides a comprehensive technical overview of this compound, identified by CAS Number 24526-69-0 .[1][3][4] We will delve into its chemical identity, synthesis methodologies, key physicochemical and spectroscopic properties, and its burgeoning applications in medicinal chemistry and beyond. The insights herein are curated to empower researchers in leveraging this molecule's full potential in their scientific endeavors.
Core Molecular Profile and Physicochemical Properties
4-Methyl-2-oxo-2H-chromene-3-carbonitrile is a crystalline solid, typically appearing white to light yellow.[1][4] Its structure integrates the rigid, planar coumarin ring system with a methyl group at the C4 position and an electron-withdrawing nitrile group at the C3 position. This specific arrangement of functional groups dictates its reactivity and biological profile.
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 24526-69-0 | [1][3][4] |
| Molecular Formula | C₁₁H₇NO₂ | [1] |
| Molecular Weight | 185.18 g/mol | [1] |
| IUPAC Name | 4-methyl-2-oxochromene-3-carbonitrile | [1] |
| Synonyms | 3-Cyano-4-methylcoumarin, 4-Methyl-2-oxo-2H-1-benzopyran-3-carbonitrile | [1][2] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Melting Point | 194.0 to 198.0 °C | [1][4] |
| Solubility | High solubility in organic solvents; moderate in water | [1] |
| SMILES | CC1=C(C(=O)OC2=CC=CC=C12)C#N | [1] |
Synthesis Methodologies: From Classic Condensations to Green Chemistry
The synthesis of the 4-methyl-2-oxo-2H-chromene-3-carbonitrile core is most classically achieved through multi-component reactions (MCRs), which offer high atom economy and procedural simplicity.
The Knoevenagel Condensation Approach
The Knoevenagel condensation is a cornerstone reaction for forming C-C bonds and is highly effective for synthesizing this coumarin derivative.[1] The general principle involves the reaction of a compound with an active methylene group (like malononitrile) with a carbonyl compound. In a common variant for this scaffold, an aromatic aldehyde, malononitrile, and a cyclic active methylene compound are reacted in a single pot.
Rationale: This one-pot, three-component synthesis is efficient, minimizing waste and purification steps. The choice of catalyst (often a base like piperidine or a Lewis acid) is critical for activating the methylene group and facilitating the cyclization cascade. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration/tautomerization to yield the stable chromene ring.
Protocol: Generalized One-Pot Synthesis
This protocol is a generalized representation based on common literature procedures for related chromene derivatives.
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Reaction Setup: To a mixture of an appropriate salicylaldehyde derivative (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Reaction Execution: Stir the mixture at room temperature or under reflux. Reaction times can vary significantly, from minutes to several hours, depending on the specific reactants and conditions. Microwave-assisted protocols can dramatically reduce reaction times to as little as 5 minutes.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-Methyl-2-oxo-2H-chromene-3-carbonitrile.
Green Synthesis Approaches
Reflecting the growing demand for sustainable chemistry, recent research has focused on developing greener syntheses. This includes using water as a solvent, employing biodegradable catalysts (such as those derived from agricultural waste), or conducting reactions under solvent-free conditions with ultrasound irradiation.[5][6] These methods not only reduce environmental impact but can also lead to higher yields and simpler product isolation.
Spectroscopic Characterization
The structural elucidation of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile and its derivatives relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Signal/Range |
| FT-IR (KBr, cm⁻¹) | C≡N (nitrile) stretch | ~2200 cm⁻¹ |
| C=O (lactone) stretch | ~1710 cm⁻¹ | |
| C=C (aromatic) stretch | ~1600 cm⁻¹ | |
| ¹H NMR (DMSO-d₆) | Aromatic protons | δ 7.2-7.9 ppm (multiplets) |
| CH₃ (methyl) protons | δ ~2.4 ppm (singlet) | |
| ¹³C NMR (DMSO-d₆) | C=O (lactone carbon) | δ ~160 ppm[7] |
| C≡N (nitrile carbon) | δ ~115-120 ppm[8] | |
| Aromatic carbons | δ ~110-155 ppm | |
| CH₃ (methyl carbon) | δ ~20 ppm[8] |
Note: Exact chemical shifts (δ) in NMR are dependent on the solvent and specific substitution patterns on the aromatic ring.
Applications in Drug Discovery and Materials Science
The rigid structure and diverse functionalization potential of the chromene scaffold make it a focal point of intense research.
Antimicrobial and Antifungal Activity
Coumarin derivatives are well-documented for their broad-spectrum antimicrobial properties.[7][9] The 4H-chromene core, in particular, has been shown to be effective against various bacterial and fungal strains, including resistant pathogens like Staphylococcus aureus and Candida albicans.[6] The mechanism of action is often attributed to the inhibition of essential cellular processes like protein and nucleic acid synthesis.[6]
Anticancer and Enzyme Inhibition
The chromene-3-carbonitrile scaffold is a key pharmacophore in the development of novel anticancer agents. Derivatives have demonstrated cytotoxic effects against numerous cancer cell lines.[5]
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Mechanism of Action: One significant mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. A 4H-chromene-3-carbonitrile derivative was shown to selectively inhibit Bcl-2 in human leukemic cells, thereby inducing apoptosis.[10]
-
Enzyme Inhibition: 4-Methyl-2-oxo-2H-chromene-3-carbonitrile has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is crucial for drug metabolism.[1] This property makes it a valuable tool for studying drug-drug interactions. Furthermore, related chromene derivatives have been developed as potent tyrosinase inhibitors, with potential applications in treating skin hyperpigmentation.[8]
Applications in Materials Science
Beyond biology, the photophysical properties of this scaffold are of significant interest. The extended π-conjugated system of coumarins gives rise to fluorescent properties, leading to their investigation and use as:
-
Laser Dyes: Certain derivatives are used as gain mediums in tunable dye lasers.[1]
-
Nonlinear Optical (NLO) Materials: The molecular structure can be engineered to exhibit strong NLO properties, which are valuable for applications in optoelectronics and photonics.[1]
Safety, Handling, and Storage
As with any active chemical compound, proper safety protocols must be strictly followed when handling 4-Methyl-2-oxo-2H-chromene-3-carbonitrile.
Table 3: GHS Hazard and Precautionary Information
| Category | Statement | Source(s) |
| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [2][4] |
| H315: Causes skin irritation. | [2] | |
| H319: Causes serious eye irritation. | [2] | |
| Precautionary Statements | P261: Avoid breathing dust. | [2][4] |
| P270: Do not eat, drink or smoke when using this product. | [4] | |
| P280: Wear protective gloves/protective clothing/eye protection. | [2] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4] | |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | [2][4] | |
| P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
-
Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generation of dust.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
4-Methyl-2-oxo-2H-chromene-3-carbonitrile is far more than a simple organic molecule; it is a testament to the power of privileged scaffolds in scientific innovation. Its straightforward synthesis, coupled with a rich spectrum of biological activities and intriguing photophysical properties, secures its place as a high-value compound for researchers. From developing next-generation antibiotics and anticancer therapies to engineering advanced optical materials, the potential applications for this versatile chromene derivative are vast and continue to expand. This guide serves as a foundational resource to aid scientists in harnessing its unique characteristics for future discoveries.
References
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National Institutes of Health (NIH). (2016, June 30). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. Available from: [Link]
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PubMed Central. (2024, September 28). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Available from: [Link]
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ResearchGate. Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. Available from: [Link]
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Scientia Iranica. Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Available from: [Link]
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ChemSynthesis. (2025, May 20). 4-ethyl-2-oxo-2H-chromene-3-carbonitrile. Available from: [Link]
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PubMed Central. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Available from: [Link]
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ACS Omega. (2022, December 13). Versatile and Sustainable Approach to Access Biologically Relevant Chromeno[2,3-b]pyridine and Benzylpyrazolyl Coumarin Derivatives Using Graphitic Carbon Nitride as a Reusable Heterogeneous Catalyst. Available from: [Link]
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